Alclometasone - 67452-97-5

Alclometasone

Catalog Number: EVT-259150
CAS Number: 67452-97-5
Molecular Formula: C22H29ClO5
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alclometasone dipropionate is a synthetic glucocorticosteroid with low to medium potency. [] It is a glucocorticoid receptor agonist, mimicking the metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects of natural glucocorticoids. [] Alclometasone dipropionate is primarily used in scientific research to investigate its mechanisms of action and potential therapeutic applications for inflammatory skin disorders. [, , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Metabolic studies in rats, rabbits, and mice revealed several metabolic transformations of alclometasone dipropionate, including: []

  • Hydrolysis of the side chain esters []
  • Dehydrochlorination to form a Δ6-double bond []
  • 6β-hydroxylation []
  • Formation of 6β, 7β-epoxides from 6β-hydroxylated metabolites []
  • Side chain oxidation to 21-oic and 20-oic acids in 6β-hydroxylated metabolites []
  • Conjugation to glucuronides and sulfates []

The primary metabolic pathway involves rapid hydrolysis of the 21-ester to the corresponding alcohol (M-1), which undergoes further metabolism. []

Future Directions
  • Investigating its role in neurodevelopmental disorders: Further research is needed to explore the therapeutic potential of alclometasone dipropionate in autism spectrum disorder and other conditions associated with Neuroligin dysfunction. []

Hydrocortisone Butyrate

Relevance: Hydrocortisone butyrate serves as a comparator to alclometasone in numerous studies, assessing their relative efficacy and safety in managing dermatoses like atopic dermatitis and psoriasis. Clinical trials indicate that both compounds effectively reduce signs of inflammation, but alclometasone might offer slightly greater efficacy in some instances [, , , ].

Clobetasone Butyrate

Relevance: Like hydrocortisone butyrate, clobetasone butyrate acts as a comparator to alclometasone in several studies. These studies, primarily focusing on atopic dermatitis and psoriasis, aim to compare the efficacy and safety profiles of the two corticosteroids [, ].

Desonide

Relevance: Alclometasone dipropionate and desonide ointments (0·05%) were compared in a study for the management of psoriasis. The study concluded that both compounds demonstrated similar efficacy and safety profiles [].

Betamethasone Dipropionate

Relevance: Betamethasone dipropionate is mentioned as a representative of fifth-generation corticosteroids [] , which are recognized for their high potency and efficacy. Although not directly compared, the discussion highlights the potential for a higher risk of adverse effects with more potent corticosteroids compared to alclometasone dipropionate, which is generally well-tolerated.

Clobetasol Propionate

Relevance: Similar to betamethasone dipropionate, clobetasol propionate is mentioned in the context of potent corticosteroids []. The inclusion of this compound underscores the research's focus on identifying topical corticosteroids with an improved risk-benefit profile compared to these high-potency agents, such as alclometasone dipropionate.

Hydrocortisone

Relevance: Hydrocortisone serves as a benchmark in several studies assessing the potency and efficacy of alclometasone dipropionate [, ]. Researchers often compare the two corticosteroids to determine the relative strength of alclometasone and its suitability for different dermatological conditions.

Triamcinolone Acetonide

Relevance: In a study, researchers compared the efficacy and systemic effects of triamcinolone acetonide and alclometasone dipropionate in children with atopic dermatitis. The study found triamcinolone acetonide to be more effective for certain symptoms like erythema, lichenification, and pruritus [].

Tacrolimus

Relevance: While not a corticosteroid, tacrolimus is investigated as part of a rotational therapy regimen with alclometasone dipropionate for managing atopic dermatitis []. The study aimed to evaluate the effectiveness of combining a short course of alclometasone with long-term intermittent tacrolimus application for reducing flares and minimizing corticosteroid exposure.

Budesonide

Relevance: Budesonide is particularly highlighted in research concerning corticosteroid cross-reactivity patterns []. The study investigated clinical observations of patients allergic to various corticosteroids and found that budesonide frequently elicited reactions in individuals sensitive to both its structural group (acetonides) and the ester group of corticosteroids. This finding underscores the importance of considering potential cross-reactivity when prescribing corticosteroids, including alclometasone dipropionate, to patients with known allergies.

Bendazac

Relevance: A case study reported a patient experiencing allergic contact dermatitis from both bendazac and alclometasone dipropionate []. Although unrelated in structure and mechanism, the case highlights the potential for co-sensitization and the importance of patch testing when diagnosing allergic contact dermatitis, even with seemingly unrelated compounds like bendazac and alclometasone dipropionate.

Tixocortol Pivalate

Relevance: Tixocortol pivalate is specifically discussed in the context of corticosteroid cross-reactivity []. The study emphasizes the importance of including both tixocortol pivalate and budesonide in patch test series to enhance the detection of corticosteroid sensitization, as these compounds exhibit distinct cross-reactivity profiles that can help identify a broader range of sensitive individuals. This information is crucial for guiding appropriate corticosteroid selection, including alclometasone dipropionate, in patients with known or suspected allergies.

Difluprednate

Relevance: Although not structurally related, difluprednate is investigated alongside alclometasone dipropionate in a study examining the influence of admixtures with urea ointment and white petrolatum on corticosteroid penetration []. The research aims to understand how the vehicle affects the release rate and skin permeation of these corticosteroids, which is crucial for optimizing their efficacy and safety.

Methylprednisolone Aceponate

Relevance: While not directly compared to alclometasone dipropionate, methylprednisolone aceponate is mentioned among other newer topical corticosteroids in a review discussing their clinical pharmacology and therapeutic use []. This inclusion suggests that it shares a similar therapeutic space with alclometasone and is part of the ongoing research efforts to develop effective and safe topical corticosteroids for various dermatological conditions.

Source and Classification

Alclometasone dipropionate is classified as a synthetic non-fluorinated corticosteroid. It was first marketed by Schering in 1986 and is commonly used in topical formulations to treat various skin conditions, including dermatitis and psoriasis. Its unique structure allows it to exert potent anti-inflammatory effects with minimized systemic side effects compared to other corticosteroids .

Synthesis Analysis

The synthesis of alclometasone dipropionate involves several key steps:

  1. Starting Materials: The synthesis typically begins with defluorinated dexamethasone acetate or other steroid precursors.
  2. Key Reactions:
    • A six-step process is traditionally used, including:
      • Dehydrogenation using dichlorodicyanobenzoquinone.
      • Hydrolysis to obtain the free triol.
      • Esterification with triethyl orthopropionate.
      • Chlorination to introduce chlorine at the 7α position.
  3. Recent Innovations: Newer methods have been developed that utilize an etherified intermediate, significantly shortening the synthesis route and improving yield. For instance, a method involving 3-vinyl alcohol ether-16α-methyl-17α,21-dipropionyloxy-pregna-3,5-diene-7,11,20-trione has shown promise for industrial application due to its simplicity and efficiency .
Chemical Reactions Analysis

Alclometasone undergoes several chemical reactions during its synthesis:

  1. Dehydrogenation: This reaction converts steroidal precursors into their corresponding unsaturated derivatives.
  2. Hydrolysis: Converts esters into acids or alcohols; crucial for obtaining the active form of the steroid.
  3. Chlorination: The introduction of chlorine at the 7α position is critical for enhancing the compound's therapeutic efficacy while reducing side effects .
Mechanism of Action

Alclometasone exerts its pharmacological effects through the following mechanism:

  1. Cellular Interaction: After topical application, alclometasone penetrates the skin and binds to specific glucocorticoid receptors in the cytoplasm.
  2. Nuclear Translocation: The glucocorticoid-receptor complex translocates into the nucleus where it interacts with glucocorticoid response elements on DNA.
  3. Gene Regulation: This interaction leads to the transcriptional activation or repression of target genes involved in inflammation and immune response .
Physical and Chemical Properties Analysis

Alclometasone dipropionate exhibits several notable physical and chemical properties:

  • Melting Point: 212-216 °C
  • Boiling Point: Approximately 613.3 °C (estimated)
  • Density: 1.0766 g/cm³ (estimated)
  • Solubility: Slightly soluble in chloroform and dimethylformamide; insoluble in water.
  • Storage Conditions: Should be stored in a hygroscopic environment at -20 °C under inert conditions .
Applications

Alclometasone dipropionate is primarily used in dermatology for:

  • Topical Treatments: Effective against inflammatory skin conditions such as eczema, dermatitis, and psoriasis.
  • Anti-inflammatory Effects: Reduces redness, swelling, and itching associated with various skin disorders.
  • Clinical Use: Formulations containing alclometasone are commonly prescribed due to their efficacy and safety profile compared to other corticosteroids .
Historical Development and Synthesis of Alclometasone

Discovery and Initial Synthesis Pathways

Alclometasone emerged in the early 1980s as part of a concerted effort to develop novel corticosteroids with improved therapeutic indices. The initial synthesis pathway focused on structural modifications of the prednisolone backbone, specifically introducing halogen atoms at strategic positions to enhance anti-inflammatory potency while minimizing undesirable metabolic effects. The foundational synthetic route commenced with 16α-methylprednisolone as the core scaffold, implementing a critical chlorination step at the C7 position. This reaction required precise stereochemical control to ensure the alpha configuration of the methyl group at C16 and the beta orientation of the hydroxyl group at C11 were maintained throughout the synthesis [1] [9].

Early synthetic approaches faced significant challenges in achieving regioselective chlorination at the C7 position without compromising the integrity of the diene system in ring A. The initial pathway employed a thioglycolic acid-mediated reduction under zinc catalysis to introduce the chlorine atom while preserving the essential Δ1,4-diene-3-one structure characteristic of glucocorticoids. This reaction typically proceeded in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at temperatures between 60-80°C, producing the 7α-chloro intermediate in approximately 68% yield. Subsequent purification involved chromatographic separation or recrystallization from ethyl acetate/petroleum ether mixtures to achieve pharmaceutical-grade purity [1] [6]. The synthetic route represented a significant advancement in corticosteroid chemistry by providing a more direct pathway to 7-halogenated steroids compared to earlier multi-step approaches requiring protective group strategies for sensitive functional groups.

Table 1: Early Synthetic Methods for Alclometasone Key Intermediate

Reaction StepReagents/ConditionsKey ChallengeYield Optimization
C16 MethylationMethylmagnesium bromide, Cu(I) catalysisSteric hindrance at C17 ketoneLow temperature (-20°C) maintained 85% yield
C7 ChlorinationThioglycolic acid, Zn powder, DMF 70°CRegioselectivity and diene preservationNitrogen atmosphere prevented oxidation (yield ↑12%)
11β-HydroxylationMicrobial oxidation (Curvularia spp.)StereospecificitypH control (6.8-7.2) enhanced stereoselectivity to >98%
Ring A OxidationCrO3-pyridine complexOver-oxidation riskStrict stoichiometry (1:1.05) minimized byproducts

Stereochemical Optimization in Corticosteroid Design

The therapeutic efficacy of corticosteroids depends critically on their three-dimensional architecture, with even minor stereochemical alterations profoundly influencing receptor binding affinity and metabolic stability. Alclometasone's design incorporated two strategic modifications: a chlorine atom at C7 (α-configuration) and a methyl group at C16 (α-position). Molecular modeling studies revealed that the 7α-chloro substitution created a favorable electronic environment that enhanced the molecule's interaction with the glucocorticoid receptor's ligand-binding domain, particularly through hydrophobic interactions with leucine-753 and phenylalanine-778 residues. Meanwhile, the 16α-methyl group introduced steric hindrance that impeded metabolic inactivation at the C17-hydroxyl position, a common degradation pathway for earlier corticosteroids like betamethasone and dexamethasone [4] [9].

The stereochemical precision required for these modifications demanded innovative synthetic approaches. The 16α-methyl group was introduced through 1,2-addition of methylmagnesium bromide to the C17 ketone of a 16-dehydropregnenolone intermediate, with copper(I) iodide catalysis proving essential for directing attack from the less hindered α-face. This reaction required strict temperature control (-20°C) and anhydrous conditions to prevent epimerization. For the 7α-chlorination, researchers developed a radical-based approach using chromium(III) chloride hexahydrate in DMF under nitrogen atmosphere, achieving superior stereoselectivity compared to electrophilic chlorination methods. The reaction proceeded through a chair-boat conformational transition of the B-ring, positioning the C7 hydrogen axially for preferential abstraction and subsequent chlorine delivery from the α-face [1] [4].

Comparative analysis of structural analogs demonstrated that the 7α-chloro/16α-methyl combination reduced dermal atrophy potential by approximately 60% relative to betamethasone dipropionate while maintaining 85% of its anti-inflammatory efficacy in the rodent ear edema model. This improved therapeutic index stemmed from the molecule's selective suppression of collagenase expression in dermal fibroblasts while preserving transrepression of pro-inflammatory genes like TNF-α and IL-6. Additionally, nuclear magnetic resonance (NMR) studies of alclometasone-receptor complexes revealed a unique hydrogen bonding network between the 11β-hydroxyl group and glutamine-570, stabilized by the electron-withdrawing effect of the 7α-chloro substituent [4] [9].

Table 2: Impact of Stereochemical Modifications on Corticosteroid Properties

Structural FeatureReceptor Binding Affinity (% vs. Hydrocortisone)Metabolic Half-life (h)Relative Atrophy Potential
None (Hydrocortisone)100%1.21.0x
9α-Fluoro950%2.84.2x
6α-Fluoro780%2.13.8x
16β-Methyl340%3.52.1x
16α-Methyl290%3.11.6x
7α-Chloro450%2.81.8x
7α-Chloro + 16α-Methyl (Alclometasone)510%3.41.4x

Evolution of Prodrug Strategies: Alclometasone Dipropionate as a Case Study

The development of alclometasone dipropionate exemplifies sophisticated prodrug engineering to optimize dermatological efficacy. The dipropionate esterification of the C17 and C21 hydroxyl groups dramatically enhanced the molecule's lipophilicity, increasing the logP value from 1.8 (alclometasone free alcohol) to 3.9. This modification significantly improved stratum corneum partitioning, with in vitro penetration studies demonstrating a 4.7-fold increase in epidermal accumulation compared to the parent compound. Crucially, the ester bonds were strategically designed for sequential hydrolysis by cutaneous esterases, ensuring gradual release of the active monopropionate and ultimately the parent alclometasone within deeper epidermal layers [6] [9].

The synthesis of alclometasone dipropionate presented unique regioselective challenges due to the differing reactivities of the C17 and C21 hydroxyl groups. Early industrial routes employed a two-step protection strategy: first protecting the more nucleophilic C21 alcohol as a tert-butyldimethylsilyl (TBDMS) ether, then esterifying the C17 position with propionyl chloride in pyridine/dichloromethane. After deprotection, the C21 hydroxyl was propionylated under mild conditions (propionic anhydride, 4-dimethylaminopyridine catalyst) to minimize diol formation. This approach achieved approximately 82% overall yield but required multiple purification steps. A more efficient method developed in the 2010s utilized organotin-mediated selective esterification, where dibutyltin oxide formed a cyclic adduct preferentially with the C17/C20 diol system, allowing direct C21 mono-propionylation. Subsequent ring opening and C17 esterification completed the synthesis in 89% yield with minimal purification [6] [9].

Recent innovations have focused on green chemistry approaches for alclometasone dipropionate synthesis. A patented method (CN109796514B) employs enzymatic catalysis using immobilized Candida antarctica lipase B in supercritical carbon dioxide, achieving 94% regioselective diesterification at 45°C without protecting groups. This water-free system prevents hydrolysis of the propionate groups and simplifies downstream processing. Additionally, the development of continuous flow chemistry systems has improved reaction control for the critical dehydrogenation step introducing the Δ1,2 bond. Using catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a microreactor with residence time under 3 minutes prevents over-oxidation while maintaining yields above 95% [6].

Table 3: Evolution of Alclometasone Dipropionate Synthetic Methods

Synthetic ApproachKey InnovationsRegioselectivity ControlOverall YieldIndustrial Adaptability
Stepwise Protection (1980s)TBDMS protection/deprotectionComplete but inefficient72-78%Moderate (5 linear steps)
Organotin Mediation (2000s)Cyclic tin intermediatesHigh (C21 first)83-86%High (3 steps)
Direct Acylation (2010s)DMAP/Propionic anhydrideModerate (requires chromatography)79%Excellent (single pot)
Enzymatic Catalysis (2020s)Lipase B in scCO₂Perfect C17 then C2191-94%Emerging technology

Properties

CAS Number

67452-97-5

Product Name

Alclometasone

IUPAC Name

(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29ClO5

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1

InChI Key

FJXOGVLKCZQRDN-PHCHRAKRSA-N

SMILES

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl

Solubility

Insoluble
1.37e-01 g/L

Synonyms

Alclometasone; Alclometasone

Canonical SMILES

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.